molecular formula C14H10ClNO4S B12693336 4-(((Chlorophenyl)thio)methyl)-3-nitrobenzoic acid CAS No. 103439-91-4

4-(((Chlorophenyl)thio)methyl)-3-nitrobenzoic acid

Cat. No.: B12693336
CAS No.: 103439-91-4
M. Wt: 323.8 g/mol
InChI Key: HYWROADUDULFGS-UHFFFAOYSA-N
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Description

4-(((Chlorophenyl)thio)methyl)-3-nitrobenzoic acid is an organic compound that contains a chlorophenyl group, a thioether linkage, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Chlorophenyl)thio)methyl)-3-nitrobenzoic acid typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between a chlorophenyl thiol and a suitable benzylic halide under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(((Chlorophenyl)thio)methyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(((Chlorophenyl)thio)methyl)-3-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(((Chlorophenyl)thio)methyl)-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the thioether linkage and carboxylic acid group can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(((Chlorophenyl)thio)methyl)-benzoic acid: Lacks the nitro group, which may result in different chemical and biological properties.

    4-(((Methylthio)methyl)-3-nitrobenzoic acid: Contains a methylthio group instead of a chlorophenyl group, which can affect its reactivity and applications.

    4-(((Chlorophenyl)thio)methyl)-2-nitrobenzoic acid: The position of the nitro group is different, which can influence its chemical behavior and interactions.

Uniqueness

4-(((Chlorophenyl)thio)methyl)-3-nitrobenzoic acid is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties

Properties

CAS No.

103439-91-4

Molecular Formula

C14H10ClNO4S

Molecular Weight

323.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)sulfanylmethyl]-3-nitrobenzoic acid

InChI

InChI=1S/C14H10ClNO4S/c15-11-3-1-2-4-13(11)21-8-10-6-5-9(14(17)18)7-12(10)16(19)20/h1-7H,8H2,(H,17,18)

InChI Key

HYWROADUDULFGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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